
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The amide functional group would be attached to one of the carbons on the quinoline ring, and the ethylphenyl group would be attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Antimicrobial Applications
Studies have explored the antimicrobial potential of quinolinone and quinazolinone derivatives, highlighting their efficacy against a range of bacterial and fungal pathogens. For example, Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities, emphasizing the versatility of quinolinone derivatives as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Properties
Quinolinone derivatives have been evaluated for their anticancer efficacy. Matiadis et al. (2013) synthesized coumarin and quinolinone-3-aminoamide derivatives, revealing their potential in inhibiting cancer cell growth, with structural confirmation via X-ray diffraction analysis (Matiadis, Stefanou, & Athanasellis et al., 2013). Furthermore, Funk et al. (2015) discussed the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, noting their cytotoxic activity towards various cancer cell lines and highlighting their fluorescence properties, which could have implications for cancer research (Funk, Motyka, & Džubák et al., 2015).
DNA Interaction and Drug Resistance Modulation
Quinolinone derivatives have been implicated in DNA interaction and modulation of drug resistance. Althuis et al. (1980) explored the antiallergy activity of quinoline-2-carboxylic acid derivatives, contributing to the understanding of structure-activity relationships and indicating the potential for DNA intercalation (Althuis, Kadin, & Czuba et al., 1980). Additionally, Hyafil et al. (1993) examined the reversal of multidrug resistance by an acridonecarboxamide derivative, showcasing the role of quinolinone derivatives in overcoming drug resistance mechanisms (Hyafil, Vergely, & du Vignaud et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPIDHWUNCCSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

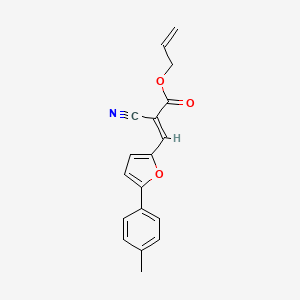

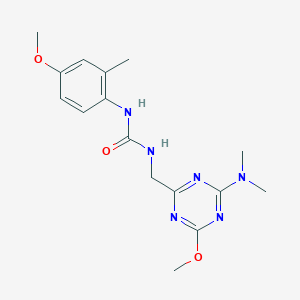
![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

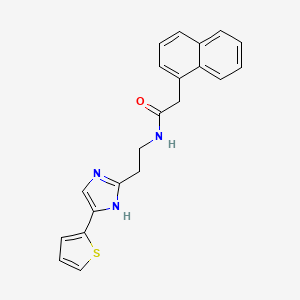
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)
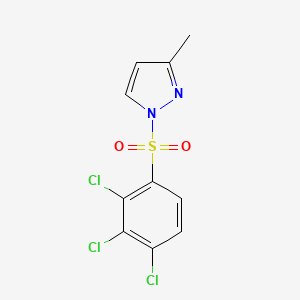
![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

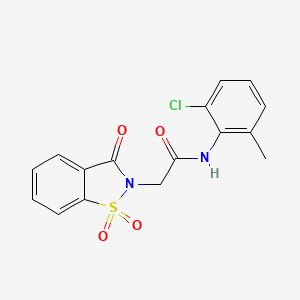
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)
![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)